molecular formula C16H12ClN3O3 B13447897 Methyl Clonazepam-d3

Methyl Clonazepam-d3

Cat. No.: B13447897
M. Wt: 332.75 g/mol
InChI Key: AZVBJJDUDXZLTM-FIBGUPNXSA-N
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Description

Methyl Clonazepam-d3 is a deuterated analog of Methyl Clonazepam, a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. This compound is primarily used in scientific research, particularly in pharmacokinetic studies, due to its stable isotopic labeling which allows for precise tracking in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl Clonazepam-d3 involves the introduction of deuterium atoms into the molecular structure of Methyl Clonazepam. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to facilitate the hydrogen-deuterium exchange. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl Clonazepam-d3, like other benzodiazepines, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can yield a wide range of derivatives depending on the substituent introduced .

Scientific Research Applications

Methyl Clonazepam-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

Mechanism of Action

Methyl Clonazepam-d3, like its non-deuterated counterpart, acts as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors. By enhancing the effect of GABA, an inhibitory neurotransmitter, it increases the frequency of chloride channel opening, leading to neuronal hyperpolarization and decreased neuronal excitability. This mechanism produces calming effects on the brain, reducing anxiety, muscle spasms, and seizures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl Clonazepam-d3 is unique due to its deuterium labeling, which provides several advantages in research applications. The presence of deuterium atoms makes it more stable and allows for precise tracking in biological systems, making it an invaluable tool in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C16H12ClN3O3

Molecular Weight

332.75 g/mol

IUPAC Name

5-(2-chlorophenyl)-7-nitro-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C16H12ClN3O3/c1-19-14-7-6-10(20(22)23)8-12(14)16(18-9-15(19)21)11-4-2-3-5-13(11)17/h2-8H,9H2,1H3/i1D3

InChI Key

AZVBJJDUDXZLTM-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3Cl

Canonical SMILES

CN1C(=O)CN=C(C2=C1C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3Cl

Origin of Product

United States

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